
Eberconazole nitrate
Descripción general
Descripción
El Eberconazol Nitrato es un compuesto antifúngico que pertenece a la clase de agentes antifúngicos imidazólicos. Se utiliza principalmente en el tratamiento de infecciones fúngicas superficiales como dermatofitosis, candidiasis y pitiriasis . El Eberconazol Nitrato funciona inhibiendo la síntesis de ergosterol, un componente clave de las membranas celulares fúngicas, lo que interrumpe la membrana celular y conduce a la muerte de las células fúngicas .
Métodos De Preparación
La preparación del Eberconazol Nitrato implica rutas sintéticas que típicamente incluyen la formación del anillo imidazólico y la posterior nitración. Un método común implica la técnica de hidratación de película delgada para la preparación de liposomas cargados con Eberconazol Nitrato . Este método incluye la selección de lípidos y su proporción con colesterol, junto con la proporción lípido-fármaco. El lote optimizado de liposomas cargados con Eberconazol Nitrato mostró un tamaño de vesícula de 183,4 nm y una eficiencia de encapsulación del 92,4% .
Análisis De Reacciones Químicas
El Eberconazol Nitrato experimenta diversas reacciones químicas, incluyendo equilibrios de disociación en medios micelares . La constante de disociación (K_D) es un parámetro clave en la evaluación de las propiedades de unión del compuesto. La constante de acidez (pKa) del Eberconazol Nitrato en tampón Britton-Robinson se encontró que era 9,5 . El compuesto también interactúa con tensioactivos aniónicos, catiónicos y no iónicos, lo que lleva a cambios en los valores de pKa .
Aplicaciones Científicas De Investigación
Pharmacological Profile
Eberconazole is an imidazole derivative that exhibits potent antifungal activity against a variety of fungal pathogens. It works by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes, leading to cell death. The compound has demonstrated effectiveness against:
- Dermatophytes : Responsible for skin infections such as tinea corporis and tinea cruris.
- Candida species : Including strains resistant to other antifungals like fluconazole.
- Gram-positive bacteria : Indicating potential dual therapeutic effects in infected lesions.
Treatment of Cutaneous Mycoses
Eberconazole is primarily utilized in topical formulations for treating cutaneous mycoses. Clinical studies have shown that it is effective against:
- Tinea Corporis and Tinea Cruris : In a comparative study, eberconazole nitrate 1% cream demonstrated an overall efficacy rate of 72%, surpassing clotrimazole's efficacy of 61% .
- Candidiasis : Eberconazole has shown promising results in treating cutaneous candidiasis, particularly in cases resistant to conventional therapies.
Formulation Innovations
Recent advancements in drug delivery systems have enhanced the efficacy of eberconazole:
- Nanoemulgel Formulations : Research has focused on developing nanoemulgel formulations that improve skin penetration and bioavailability, thereby increasing therapeutic effectiveness .
- Microemulsion Systems : Studies have explored microemulsions for the transdermal delivery of this compound, aiming for sustained release and improved patient compliance .
- Niosomal Formulations : Eberconazole-loaded niosomes have been developed to provide sustained antifungal activity against dermatophytes .
Comparative Efficacy Studies
Eberconazole's efficacy has been compared with other antifungal agents in several clinical trials:
- In a study comparing eberconazole with terbinafine hydrochloride, both treatments achieved a 100% cure rate for tinea corporis and tinea cruris after three weeks .
- Another randomized controlled trial indicated that eberconazole was as effective as miconazole in treating dermatophytosis, with similar safety profiles .
Safety and Tolerability
Eberconazole is generally well-tolerated with minimal side effects. Studies have indicated no significant systemic absorption or delayed hypersensitivity reactions following topical application. The safety profile is comparable to other commonly used antifungals, making it a preferred choice for dermatological applications .
Mecanismo De Acción
El mecanismo de acción del Eberconazol Nitrato implica la inhibición de la síntesis de ergosterol, un componente fundamental de la membrana citoplásmica fúngica . Al interrumpir la estructura y las funciones de la membrana, el Eberconazol Nitrato inhibe el crecimiento fúngico y conduce a la muerte celular . Este mecanismo es similar al de otros agentes antifúngicos imidazólicos, que se dirigen a la vía de biosíntesis del ergosterol .
Comparación Con Compuestos Similares
El Eberconazol Nitrato es similar a otros agentes antifúngicos imidazólicos como clotrimazol, ketoconazol y bifonazol . El Eberconazol Nitrato ha demostrado ser ligeramente más potente que el bifonazol y tiene una duración de acción similar . También es comparable al clotrimazol en términos de eficacia contra infecciones por Candida y dermatofitos . El aspecto único del Eberconazol Nitrato es su alta tolerancia local y efectividad en el tratamiento de una amplia gama de infecciones fúngicas .
Actividad Biológica
Eberconazole nitrate is a broad-spectrum antifungal agent primarily used in the treatment of superficial fungal infections. Its biological activity is characterized by its mechanism of action, efficacy against various fungal pathogens, and its anti-inflammatory properties. This article synthesizes current research findings, presents data tables, and discusses case studies to provide a comprehensive overview of the biological activity of this compound.
Eberconazole exerts its antifungal effects primarily through the inhibition of ergosterol synthesis, which is critical for maintaining the integrity of fungal cell membranes. Specifically, it inhibits the enzyme lanosterol 14α-demethylase, leading to a depletion of ergosterol and accumulation of toxic sterol intermediates. This disruption causes structural and functional changes in the fungal cell membrane, ultimately resulting in cell death. At higher concentrations, eberconazole can cause leakage of intracellular components such as potassium ions and nucleotides, further contributing to its fungicidal activity .
Anti-inflammatory Activity
In addition to its antifungal properties, eberconazole has demonstrated anti-inflammatory effects comparable to those of acetylsalicylic acid and ketoprofen. This activity is attributed to the inhibition of 5-lipoxygenase and cyclooxygenase-2 enzymes, which play roles in inflammatory processes .
Efficacy Against Fungal Pathogens
Eberconazole has shown significant efficacy against a variety of fungal pathogens, including dermatophytes, yeasts, and molds. Below is a summary table showcasing its comparative efficacy against common fungal infections:
Fungal Infection | Eberconazole Efficacy | Comparative Agent | Efficacy Rate |
---|---|---|---|
Tinea Corporis | 80% | Terbinafine | 63.33% |
Tinea Cruris | 80% | Clotrimazole | 72% |
Candidiasis | 97.44% | Clotrimazole | 93.8% |
Pityriasis Versicolor | No significant difference | Clotrimazole | Similar efficacy |
Clinical Studies
Several clinical trials have assessed the efficacy and safety profile of eberconazole:
- Comparative Study with Terbinafine : A study involving patients with tinea corporis and cruris found that eberconazole 1% cream was as effective as terbinafine 1% cream, with an early response noted at one week . The clinical cure rate was significantly higher in the eberconazole group (80%) compared to terbinafine (63.33%).
- Phase II Pilot Study : In a phase II trial involving patients with tinea corporis and cruris, eberconazole showed a clinical cure rate between 73.3% and 93.3%, demonstrating its effectiveness in treating dermatophytosis .
- Animal Studies : In guinea pig models for candidiasis, eberconazole exhibited a higher clinical recovery rate compared to clotrimazole (90% vs. 30%), indicating superior efficacy against yeast infections .
Safety Profile
Eberconazole has been reported to have a favorable safety profile. Common adverse effects include mild local irritation such as erythema and pruritus; however, these were not significantly different when compared to other antifungal agents like clotrimazole . In clinical trials, only minor side effects were noted, with no serious adverse events reported.
Propiedades
IUPAC Name |
1-(4,6-dichloro-2-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)imidazole;nitric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2.HNO3/c19-14-9-13-6-5-12-3-1-2-4-15(12)18(17(13)16(20)10-14)22-8-7-21-11-22;2-1(3)4/h1-4,7-11,18H,5-6H2;(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHMSVRBAXJSPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=CC=CC=C31)N4C=CN=C4)C(=CC(=C2)Cl)Cl.[N+](=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80926597 | |
Record name | Nitric acid--1-(2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-1H-imidazole (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80926597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130104-32-4 | |
Record name | Eberconazole nitrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130104-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eberconazole nitrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130104324 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitric acid--1-(2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-1H-imidazole (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80926597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (-1-(2,4-Dichloro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EBERCONAZOLE NITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LSL8E59V2V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Eberconazole nitrate as an antifungal agent?
A: this compound inhibits the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol. [] Ergosterol is a crucial component of fungal cell membranes, and its depletion leads to membrane instability and fungal cell death.
Q2: What is the chemical structure and properties of this compound?
A: this compound is an imidazole derivative with the chemical formula C24H27Cl2N3O3.HNO3 and a molecular weight of 524.43 g/mol. [] Structural information, including spectroscopic data, can be further explored in specialized chemical databases.
Q3: Are there specific challenges in formulating this compound for topical delivery?
A: Yes, achieving optimal drug release and skin penetration can be challenging. Researchers have explored various strategies like microemulsions [] and microsponges loaded into gels [] to improve this compound delivery. These formulations aim to enhance drug solubility, stability, and penetration into the skin layers.
Q4: How is the stability of this compound evaluated in pharmaceutical formulations?
A: Researchers employ stability-indicating analytical methods, primarily High-Performance Liquid Chromatography (HPLC), to assess this compound degradation under various stress conditions, as recommended by the International Conference on Harmonisation (ICH). [, ]
Q5: What are the advantages of using this compound in combination with Mometasone furoate for treating inflamed cutaneous mycoses?
A: Combining this compound with the corticosteroid Mometasone furoate in a fixed-dose combination cream offers dual action: antifungal activity against the infection and anti-inflammatory action to alleviate symptoms like itching, redness, and scaling. [] Clinical trials have demonstrated the efficacy and safety of this combination in treating inflamed cutaneous mycoses.
Q6: What analytical techniques are commonly used to quantify this compound in pharmaceutical formulations?
A: Several analytical techniques have been developed for this compound quantification. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is widely used due to its sensitivity and accuracy. [, ] Researchers have also explored ion-pair RP-HPLC methods for enhanced sensitivity and selectivity. []
Q7: How do researchers ensure the accuracy and reliability of analytical methods for this compound?
A: Analytical methods undergo rigorous validation procedures following ICH guidelines. [, , ] Key parameters evaluated during validation include linearity, accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), robustness, and solution stability.
Q8: Have there been studies on this compound release from topical formulations?
A: Yes, researchers have developed and optimized in vitro release tests (IVRT) to assess this compound release from topical formulations. [] These tests utilize Franz Diffusion Cells equipped with a suitable membrane, simulating skin conditions, and a receptor medium to evaluate the drug release profile.
Q9: Has this compound shown efficacy in clinical studies?
A: this compound has demonstrated efficacy in clinical trials for treating various fungal skin infections. For instance, a study found it to be as effective as Terbinafine hydrochloride cream in treating localized tinea corporis and tinea cruris. [] Another study highlighted the efficacy and safety of a fixed-dose combination of this compound and Mometasone furoate cream for managing inflamed cutaneous mycoses. []
Q10: Are there alternative synthetic routes for producing this compound?
A: Yes, researchers have devised an improved synthesis for this compound involving a shorter process route and milder reaction conditions, potentially enhancing its industrial production feasibility. [] This new method focuses on optimizing the synthesis of a key intermediate, 2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d] cycloheptene-5-one, through a series of reactions starting from 3,5-dichloro benzyl bromide.
Q11: How does the physicochemical environment affect this compound's properties?
A: Studies have investigated the dissociation equilibria of this compound in various media, including micellar systems formed by anionic, cationic, and non-ionic surfactants. [] The findings revealed a shift in the pKa values of this compound in the presence of micelles compared to buffer solutions. These shifts are more pronounced in charged micellar media and can be attributed to differences in solvent properties and electrostatic interactions between this compound and the micellar surface.
Q12: What is the significance of Quality by Design (QbD) in developing analytical methods for this compound?
A: Researchers are adopting a QbD approach to develop robust and reliable HPLC methods for this compound. [] This approach involves a systematic understanding of the critical method parameters and their impact on the method's performance. It enables the development of a method that consistently delivers accurate and reliable results, ensuring the quality of this compound analysis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.